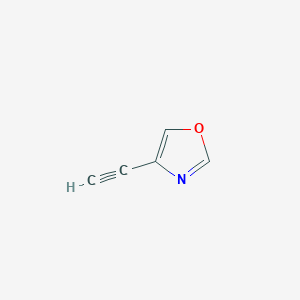

4-Ethynyl-1,3-oxazole

Description

Strategic Importance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazole heterocycles are five-membered aromatic rings containing one oxygen and one nitrogen atom. semanticscholar.orgtandfonline.com This structural motif is of immense strategic importance in modern organic synthesis, primarily due to its prevalence in a wide array of biologically active compounds. semanticscholar.orgderpharmachemica.com The oxazole ring is a key component in numerous natural products isolated from marine and terrestrial organisms, many of which exhibit potent pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. derpharmachemica.comchemrxiv.orgirjmets.com

The utility of oxazoles extends beyond their presence in natural products. They are considered valuable scaffolds in medicinal chemistry for the design of novel therapeutic agents. tandfonline.com Their unique electronic properties and structural rigidity can enhance the bioavailability and metabolic stability of drug candidates. irjmets.com Consequently, the development of synthetic methodologies to create substituted oxazoles is a major focus of research, as it allows chemists to construct complex molecular architectures and explore new chemical space for drug discovery. nih.govaip.org

Distinctive Reactivity Profiles and Synthetic Utility of Ethynyl-Substituted Oxazoles

The introduction of an ethynyl (B1212043) group onto the oxazole core, as in 4-ethynyl-1,3-oxazole, creates a bifunctional molecule with a distinctive reactivity profile. This combination of a stable heterocyclic ring and a reactive terminal alkyne makes ethynyl-substituted oxazoles highly valuable intermediates in organic synthesis. chemrxiv.org

The primary utility of the terminal ethynyl group lies in its ability to participate in a variety of powerful coupling reactions. chemrxiv.org Key among these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and high-yielding formation of 1,2,3-triazole-linked structures, providing a straightforward method to conjugate the oxazole scaffold to other molecules. chemrxiv.orgchemrxiv.org This has significant implications for drug development and bioconjugation. chemrxiv.org

Furthermore, the ethynyl group is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. chemrxiv.orgmdpi.com This enables the formation of carbon-carbon bonds, linking the oxazole to aryl or vinyl halides and creating more complex conjugated systems. chemrxiv.org The acetylene (B1199291) linker provides a linear and rigid geometry, a desirable feature in the design of molecular wires, nanomachines, and certain classes of pharmaceuticals. chemrxiv.orgchemrxiv.org The oxazole ring itself can undergo substitution reactions, although it is generally stable, it can be sensitive to acidic conditions. chemrxiv.org This dual reactivity makes ethynyl oxazoles versatile building blocks for constructing a diverse range of functionalized molecules. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c1-2-5-3-7-4-6-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYCWTVFVAOOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693759-64-6 | |

| Record name | 4-ethynyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 Ethynyl 1,3 Oxazole and Congeners

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds, enabling the direct introduction of an ethynyl (B1212043) group onto a pre-formed oxazole (B20620) ring. Palladium and copper catalysts are central to these transformations.

Palladium-Catalyzed Sonogashira Coupling of Halooxazoles with Terminal Alkynes

The Sonogashira coupling is a cornerstone reaction for the synthesis of arylalkynes and conjugated enynes. libretexts.org It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This methodology has been effectively applied to the synthesis of ethynyl oxazoles, typically starting from a halo-substituted oxazole, such as 4-bromooxazole (B40895) or 4-iodooxazole.

The general mechanism proceeds via two independent catalytic cycles. libretexts.org The palladium cycle involves the oxidative addition of the halooxazole to the Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the 4-ethynyl-1,3-oxazole product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne. libretexts.org

Key parameters influencing the reaction's success include the choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂), copper(I) salt (typically CuI), ligand (e.g., PPh₃), and base (e.g., triethylamine, diisopropylamine). semanticscholar.orgscirp.org A general and effective method for attaching an alkyne substituent to the oxazole core relies on the Sonogashira coupling with a silyl-protected acetylene (B1199291) (e.g., TMS- or TIPS-acetylene), which is followed by a deprotection step to furnish the terminal alkyne. chemrxiv.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling for Oxazole Ethynylation

| Oxazole Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|---|

| 4-Iodo-2-phenyloxazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | High |

| 2-Bromo-4-methyloxazole | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ / DMF | Good |

| Ethyl 2-bromooxazole-4-carboxylate | (Triisopropylsilyl)acetylene | Pd(PPh₃)₄, CuI | DIPA / Toluene | 85% |

Note: This table is illustrative, based on typical conditions reported for Sonogashira couplings of related heterocycles.

Regioselective Direct Arylation and Alkenylation Approaches for Oxazole Functionalization

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize the heterocycle with a leaving group. nih.govbeilstein-journals.org Palladium catalysis has been instrumental in developing highly regioselective methods for the direct functionalization of the oxazole ring at the C-2 and C-5 positions. organic-chemistry.org While not a direct method for introducing an ethynyl group, this strategy is crucial for synthesizing substituted oxazole precursors that can be further elaborated.

The regioselectivity of the arylation is critically dependent on the reaction conditions, particularly the choice of phosphine (B1218219) ligand and solvent. nih.govresearchgate.net Studies have shown that C-5 arylation of oxazole is generally favored in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents when using specific phosphine ligands. organic-chemistry.org This orthogonal reactivity allows for the controlled synthesis of diversely substituted oxazoles. For instance, researchers have developed complementary methods for the direct arylation of oxazole with high regioselectivity using a range of aryl bromides, chlorides, and triflates. nih.gov

C-2 Selectivity: Achieved using ligands like P(t-Bu)₃ in combination with pivalic acid (PivOH) or JohnPhos with PivOH. nih.gov Nonpolar solvents also tend to favor C-2 functionalization. nih.gov

C-5 Selectivity: Promoted by ligands such as PCy₃ with PivOH, or ligands like PCy₃, JohnPhos, or dppf used alone. nih.gov Polar solvents are generally preferred for C-5 arylation. nih.gov

This methodology provides a flexible route to functionalized halooxazoles, which can then serve as substrates in subsequent Sonogashira couplings to install the desired ethynyl moiety.

Copper-Mediated Coupling Reactions

Copper-mediated reactions, historically known as Ullmann couplings, represent some of the earliest methods for forming carbon-aryl bonds. acs.org While classic Ullmann conditions are often harsh, requiring high temperatures, modern advancements have introduced milder protocols through the development of sophisticated ligands. acs.orgnih.gov

In the context of oxazole synthesis, copper can act either as the primary catalyst or as a co-catalyst with palladium. Copper(I)-catalyzed direct arylation of oxazoles has been reported, providing an alternative to palladium-based systems. For example, the direct arylation of 5-arylated oxazoles with aryl iodides can be achieved using a Cu(I) catalyst with a triphenylphosphine (B44618) ligand and a sodium carbonate base. nih.govbeilstein-journals.org More recent procedures utilize ligands such as phenanthroline to facilitate the coupling of aryl bromides with electron-rich azoles like oxazole. nih.govbeilstein-journals.org

Furthermore, copper catalysis is integral to the Sonogashira reaction, as described in section 2.1.1. It also plays a role in cascade reactions where a diazo compound, generated in situ, is trapped by a nucleophile to afford the desired heterocycle in a copper-catalyzed process. acs.org

Metal-Free and Organocatalytic Synthetic Routes

To introduce the ethynyl group, an alternative strategy involves the one-carbon homologation of an oxazole-4-carboxaldehyde. These methods build the alkyne moiety directly from a carbonyl group and are typically metal-free.

Modified Seyferth-Gilbert Reaction utilizing Ohira-Bestmann Reagents

The Seyferth-Gilbert homologation transforms aldehydes or ketones into terminal alkynes by adding one carbon atom. wikipedia.orgwordpress.com The classic reaction uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base like potassium tert-butoxide. wikipedia.org However, the harsh basic conditions are incompatible with many sensitive functional groups. chem-station.com

The Ohira-Bestmann modification overcomes this limitation by using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent). wikipedia.orgchem-station.com This reagent allows for the in-situ generation of the necessary dimethyl (diazomethyl)phosphonate anion under much milder basic conditions, such as potassium carbonate in methanol. wikipedia.orgwordpress.com This makes the reaction highly suitable for base-labile substrates like functionalized oxazole-4-carboxaldehydes. organic-chemistry.org

The reaction mechanism involves the deprotonated phosphonate (B1237965) adding to the aldehyde, forming an intermediate oxaphosphetane. wikipedia.orgorganic-chemistry.org This undergoes cycloelimination to produce a vinyl diazo species, which then loses nitrogen gas to form a vinylidene carbene. A subsequent 1,2-migration of a substituent (in this case, the oxazole ring) yields the final this compound product. organic-chemistry.org

Table 2: Comparison of Seyferth-Gilbert and Ohira-Bestmann Conditions

| Feature | Seyferth-Gilbert Reaction | Ohira-Bestmann Modification |

|---|---|---|

| Reagent | Dimethyl (diazomethyl)phosphonate | Dimethyl (1-diazo-2-oxopropyl)phosphonate |

| Base | Strong base (e.g., potassium tert-butoxide) | Mild base (e.g., potassium carbonate) chem-station.com |

| Substrate Scope | Limited by base sensitivity | Broad, compatible with enolizable aldehydes organic-chemistry.org |

| Starting Material | Oxazole-4-carboxaldehyde | Oxazole-4-carboxaldehyde |

| Product | this compound | this compound |

Exploitation of Corey-Fuchs Methodologies for Ethynyl Introduction

The Corey-Fuchs reaction is another robust, two-step protocol for converting an aldehyde into a terminal alkyne via one-carbon homologation. organic-chemistry.org This method provides a reliable alternative to the Ohira-Bestmann reaction for synthesizing this compound from oxazole-4-carboxaldehyde.

In the first step, the aldehyde is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This generates a phosphorus ylide in situ, which reacts with the aldehyde in a manner analogous to a Wittig reaction to produce a 1,1-dibromoalkene. organic-chemistry.org

In the second step, the isolated dibromoalkene is treated with two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). The first equivalent causes dehydrohalogenation to form a bromoalkyne intermediate. The second equivalent performs a lithium-halogen exchange, creating a lithium acetylide, which upon aqueous workup, is protonated to give the terminal alkyne, this compound. organic-chemistry.org While effective, this method's reliance on a strong base in the second step must be considered when working with sensitive substrates.

Oxidative Cyclization Protocols for Oxazole Ring Formation

Oxidative cyclization represents a powerful strategy for the construction of the oxazole ring. These methods typically involve the formation of a key C-O bond through an intramolecular cyclization of a suitable acyclic precursor, followed by an oxidation event to furnish the aromatic oxazole core. While direct oxidative cyclization to form this compound is not extensively documented, the principles of these reactions can be applied to appropriately substituted precursors.

One common approach involves the use of enamides as precursors. For instance, phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides has been shown to produce a variety of functionalized oxazoles. acs.org This heavy-metal-free process is advantageous for its mild reaction conditions. acs.org To apply this to the synthesis of a 4-ethynyl derivative, a precursor such as an enamide bearing a protected ethynyl group at the appropriate position would be required. The compatibility of the ethynyl group with the oxidative conditions would be a critical factor to consider.

Another strategy involves the copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization. organic-chemistry.org This method allows for the synthesis of 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org Adapting this for a 4-ethynyl congener would necessitate a precursor designed to facilitate cyclization and ethynyl group incorporation at the desired position.

A transition-metal-free approach utilizing t-BuOOH/I₂ for a domino oxidative cyclization offers a one-pot synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org The substrate scope of this reaction would need to be investigated to determine its applicability to precursors containing an alkyne functionality.

A summary of representative oxidative cyclization methods for oxazole synthesis is presented in the table below.

| Precursor Type | Reagents/Catalyst | Key Features | Reference |

| Enamides | PIDA | Heavy-metal-free, intramolecular cyclization | acs.org |

| Enamides | Copper(II) catalyst | Vinylic C-H functionalization, room temperature | organic-chemistry.org |

| Various | t-BuOOH/I₂ | Transition-metal-free, one-pot domino reaction | organic-chemistry.org |

Iodine-Mediated Annulation and C-H Functionalization Strategies

Iodine-mediated reactions have emerged as a valuable tool in heterocyclic synthesis due to the unique reactivity of hypervalent iodine reagents and the ability of molecular iodine to act as a catalyst or promoter. These methods often proceed under mild and metal-free conditions.

An iodine(III)-mediated [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source (such as PhIO) provides a regioselective route to highly substituted oxazoles. acs.orgorganic-chemistry.org This method is applicable to both terminal and internal alkynes. acs.orgorganic-chemistry.org In principle, a terminal alkyne bearing a second alkyne moiety (appropriately protected) could be employed to generate a this compound derivative. The regioselectivity of the annulation would be a key consideration in such a synthetic design.

Furthermore, iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes has been utilized for the synthesis of 2,5-disubstituted oxazoles, demonstrating excellent functional group compatibility. organic-chemistry.org The extension of this methodology to precursors that would lead to a 4-ethynyl substituent would depend on the stability of the alkyne under the reaction conditions.

Direct C-H functionalization of a pre-formed oxazole ring is another powerful strategy. While typically favoring the C2 and C5 positions for electrophilic substitution, recent advances have allowed for more controlled functionalization. Iodine-promoted C-H functionalization can be used to introduce an iodine atom at a specific position, which can then be further elaborated, for example, through a Sonogashira coupling to introduce the ethynyl group.

The following table summarizes key aspects of iodine-mediated oxazole synthesis.

| Reaction Type | Key Reagents | Substrates | Product | Reference |

| [2+2+1] Annulation | PhIO, TfOH or Tf₂NH | Alkynes, Nitriles | 2,4-disubstituted or 2,4,5-trisubstituted oxazoles | acs.orgorganic-chemistry.org |

| Tandem Oxidative Cyclization | I₂ (catalyst) | Aromatic Aldehydes | 2,5-disubstituted oxazoles | organic-chemistry.org |

Cycloaddition-Based Syntheses of the Oxazole Core

Cycloaddition reactions provide a convergent and often highly efficient means of constructing the oxazole ring system. These methods involve the combination of two or more components in a concerted or stepwise manner to form the heterocyclic core.

The Van Leusen oxazole synthesis is a well-established method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction proceeds via the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent cyclization and elimination of toluenesulfinic acid to form the oxazole ring. organic-chemistry.orgnih.gov The classical Van Leusen synthesis yields 5-substituted oxazoles. nih.gov

To adapt this synthesis for this compound, one would need to start with a precursor that already contains the ethynyl group or a masked equivalent. A potential substrate would be an α-ethynyl aldehyde. However, the compatibility of the acidic proton of the terminal alkyne and the basic conditions of the Van Leusen reaction would need to be carefully managed, likely requiring a protecting group on the alkyne.

An improved one-pot Van Leusen synthesis using aliphatic halides in ionic liquids allows for the preparation of 4,5-disubstituted oxazoles in high yields. ijpsonline.com This modification could potentially be adapted for the synthesis of 4-ethynyl-1,3-oxazoles by using a haloalkyne as the halide component.

| Reaction Variation | Substrates | Product | Key Features | Reference |

| Classical Van Leusen | Aldehyde, TosMIC | 5-substituted oxazole | Mild, basic conditions | organic-chemistry.orgnih.gov |

| One-pot, 4,5-disubstitution | Aldehyde, TosMIC, Aliphatic halide | 4,5-disubstituted oxazole | Use of ionic liquids, high yields | ijpsonline.com |

The [2+2+1] annulation strategy is a powerful method for the convergent synthesis of highly substituted oxazoles. This reaction involves the combination of an alkyne, a nitrile, and an oxygen atom source to construct the oxazole ring in a single step.

A metal-free [2+2+1] annulation has been developed using hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO), in the presence of a strong acid like triflic acid (TfOH) or triflic imide (Tf₂NH). acs.orgorganic-chemistry.org This method is notable for its regioselectivity and its applicability to both terminal and internal alkynes. acs.orgorganic-chemistry.org To synthesize a this compound derivative via this route, a di-alkyne substrate could potentially be employed, where one alkyne participates in the cycloaddition and the other remains as a substituent. The challenge would lie in controlling the chemoselectivity of the reaction to ensure only one of the alkyne moieties reacts.

Copper-catalyzed [2+2+1] cycloadditions of internal alkynes and nitriles have also been reported to provide a regioselective synthesis of trisubstituted oxazoles. researchgate.net The mechanism is thought to involve an enamide intermediate. researchgate.net The application of this method to unsymmetrical alkynes where one of the substituents is an ethynyl group (or a protected version) could provide a direct entry to the target compound.

| Catalyst/Reagent | Alkyne Substrate | Oxygen Source | Product | Reference |

| Iodine(III)/TfOH | Terminal or Internal | PhIO | 2,4-disubstituted or 2,4,5-trisubstituted oxazoles | acs.orgorganic-chemistry.org |

| Copper(II) | Internal | Water | 2,4,5-trisubstituted oxazoles | researchgate.net |

Synthesis of Precursor Molecules for this compound Derivatives

The synthesis of appropriately functionalized precursor molecules is often the most critical aspect of a successful synthetic strategy. For this compound, the preparation of halooxazole intermediates is a key step, as these compounds can be readily converted to the target alkyne via cross-coupling reactions.

The synthesis of 4-bromo- and 4-iodo-1,3-oxazoles is of significant interest as these compounds are ideal precursors for the introduction of the ethynyl group via Sonogashira coupling.

A "halogen dance" isomerization has been shown to be an effective method for the synthesis of 4-bromo-1,3-oxazoles. nih.gov This base-induced migration can convert a 5-bromooxazole (B1343016) into the corresponding 4-bromo derivative. nih.gov For example, treatment of 5-bromo-2-phenylthio-1,3-oxazole with LDA at low temperature, followed by warming, leads to the formation of the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole, which can then be quenched to give the 4-bromooxazole. nih.gov

Direct regioselective halogenation of the oxazole ring can also be achieved. For instance, the functionalization of ethyl oxazole-5-carboxylate can be directed to the 4-position by employing LiHMDS and NBS as a bromine source in a polar solvent system, resulting in the formation of a 4-bromo ester.

The synthesis of 4-iodooxazoles can be achieved through various iodination methods. These precursors are particularly useful for Sonogashira coupling reactions due to the higher reactivity of the C-I bond compared to the C-Br bond.

The following table provides examples of the synthesis of halooxazole precursors.

| Precursor | Reagents | Product | Key Feature | Reference |

| 5-bromo-2-phenylthio-1,3-oxazole | LDA | 4-bromo-2-phenylthio-1,3-oxazole | Halogen dance isomerization | nih.gov |

| Ethyl oxazole-5-carboxylate | LiHMDS, NBS | Ethyl 4-bromooxazole-5-carboxylate | Regioselective bromination |

Once the 4-halooxazole is in hand, the ethynyl group can be introduced using a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene or (triisopropylsilyl)acetylene, followed by deprotection.

Synthesis of Aldehyde and Keto-Substituted Oxazoles

The introduction of aldehyde and keto functionalities onto the oxazole core, particularly in conjunction with an ethynyl substituent, requires carefully orchestrated synthetic sequences.

One established method for the synthesis of 5-substituted oxazoles from aldehydes is the van Leusen oxazole synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov While broadly applicable for various aldehydes, the synthesis of this compound-5-carbaldehyde would necessitate a starting material that already contains the 4-ethynyl-oxazole scaffold, which is then formylated.

A more direct approach to keto-substituted oxazoles involves the derivatization of 3-oxazoline-4-carboxylates. These readily available intermediates can be reacted with Grignard reagents to furnish 4-keto-oxazole derivatives. organic-chemistry.org Furthermore, 5-keto-substituted 2-acetylene oxazoles can be assembled from the corresponding acylated beta-keto enamines, although this method is often substrate-specific. chemrxiv.org

For the synthesis of 4-ethynyl oxazoles bearing a substituent at the 4-position, such as an aldehyde, the Seyferth-Gilbert reaction with the Ohira-Bestmann reagent has been employed, which requires a pre-synthesized 4-substituted aldehyde oxazole. chemrxiv.org

Scale-Up Considerations and Process Optimization in this compound Synthesis

Transitioning from laboratory-scale synthesis to multi-gram production of sensitive compounds like this compound necessitates robust and optimized protocols to ensure safety, efficiency, and product purity.

Multi-Gram Scale Synthesis Methodologies

A significant advancement in the multi-gram synthesis of functionalized ethynyl oxazoles has been achieved through the Sonogashira coupling of halooxazoles with silyl-protected acetylene derivatives. chemrxiv.org This methodology has proven scalable and tolerant of various functional groups. The synthesis of a parent 2-ethynyl-oxazole on a 13.4-gram scale has been successfully demonstrated. chemrxiv.org

The general approach involves the following key steps:

Halogenation of the Oxazole Core: Preparation of the corresponding bromo- or iodo-oxazole precursors in high yields is crucial.

Sonogashira Coupling: The halooxazole is then coupled with a terminal alkyne, typically protected with a silyl (B83357) group such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), using a palladium catalyst.

Deprotection: The final step involves the removal of the silyl protecting group to yield the terminal ethynyl oxazole.

| Reactant 1 | Reactant 2 | Protecting Group | Scale | Yield | Reference |

| 2-Bromo-oxazole | TIPS-acetylene | TIPS | Multi-gram | Not specified | chemrxiv.org |

| 7 (Precursor) | Not specified | Not specified | 60 g | 13.4 g (34%) | chemrxiv.org |

Refinement of Purification and Handling Techniques for Sensitive Oxazole Systems

The inherent instability of the oxazole ring, especially when substituted with reactive moieties like the ethynyl group, demands specialized purification and handling procedures to prevent decomposition. chemrxiv.org

Purification Techniques:

Crystallization: For solid products, recrystallization from appropriate solvent systems, such as pentane, can be an effective method for purification. The addition of a co-solvent like t-BuOMe can facilitate the formation of a crystalline precipitate. chemrxiv.org

Chromatography: While effective, chromatographic purification can sometimes lead to decomposition of sensitive oxazoles. Careful selection of the stationary and mobile phases is critical. In some cases, purification of intermediates is preferred over the final, more sensitive product.

Handling Techniques:

Inert Atmosphere: Reactions involving organometallic intermediates, such as lithiated oxazoles, should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture and oxygen.

Temperature Control: Many reactions, particularly those involving lithiation, require low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. Careful monitoring and control of the reaction temperature are essential.

Storage: Ethynyl oxazoles can be unstable upon prolonged storage. It is often preferable to generate and use them in subsequent steps as quickly as possible. If storage is necessary, it should be done under an inert atmosphere at low temperatures.

Protecting Group Chemistry for Ethynyl and Labile Oxazole Moieties

The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules like this compound to mask reactive sites and direct the course of reactions.

Protecting the Ethynyl Group: The terminal proton of the ethynyl group is acidic and can interfere with many synthetic transformations. Therefore, it is commonly protected, most often as a silyl ether.

Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) Groups: TMS and TIPS are the most frequently used protecting groups for terminal alkynes in oxazole synthesis. chemrxiv.org The choice between TMS and the bulkier TIPS group can influence the stability and reactivity of the protected compound.

Installation: Silyl protection is typically achieved by reacting the terminal alkyne with the corresponding silyl chloride (e.g., TMSCl or TIPSCl) in the presence of a base.

Deprotection: The removal of silyl groups is a critical step.

Fluoride-based reagents: Reagents like cesium fluoride (B91410) (CsF) are effective for deprotection. However, in some cases, fluoride-based deprotection can lead to inseparable mixtures. chemrxiv.org

Alkaline conditions: The use of bases like potassium carbonate (K2CO3) or lithium hydroxide (B78521) (LiOH) provides a milder alternative for silyl group removal and can be advantageous for sensitive substrates. chemrxiv.org For instance, LiOH has been successfully used for the deprotection of a TIPS-protected 2-ethynyl-5-azetidinyl oxazole. chemrxiv.org

| Protecting Group | Deprotection Reagent | Substrate Example | Reference |

| TMS | K2CO3 | 2-alkyl-5-(trimethylsilylethynyl)oxazoles | chemrxiv.org |

| TIPS | LiOH | Boc-protected 2-(triisopropylsilylethynyl)-5-azetidinyl oxazole | chemrxiv.org |

| TMS | CsF | Ethyl 2-(trimethylsilylethynyl)oxazole-4-carboxylate | chemrxiv.org |

Protecting the Oxazole Ring: The oxazole ring itself can be labile and prone to undesired reactions. While not as common as ethynyl protection in the direct synthesis of this compound, protecting the oxazole ring can be necessary for certain transformations.

C-2 Silyl Protection: The C-2 position of the oxazole ring is the most acidic and can be deprotonated. To prevent unwanted reactions at this site during functionalization at other positions (C-4 or C-5), the C-2 proton can be replaced with a silyl group, typically a triisopropylsilyl (TIPS) group. This protection strategy allows for regioselective metalation and subsequent reaction with electrophiles at the C-4 and C-5 positions. The silyl group can then be removed under mild conditions to regenerate the C-2 unsubstituted oxazole. nih.gov This represents a practical method for protecting the C-2 position of oxazoles. nih.gov

Reaction Mechanisms and Transformational Chemistry of 4 Ethynyl 1,3 Oxazole

Propensity for Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal ethynyl (B1212043) group of 4-ethynyl-1,3-oxazole readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating diverse molecular architectures. organic-chemistry.orgacs.org The Cu(I) catalyst, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate, is crucial for the reaction's success. organic-chemistry.orgacs.org

The CuAAC reaction involving ethynyl oxazoles is compatible with a broad array of azide (B81097) substrates, leading to a wide diversity of 1,2,3-triazole products. chemrxiv.org This versatility allows for the incorporation of various functionalities into the final molecule.

Simple Organic Azides: Benzyl azide and its derivatives, such as p-methoxybenzyl azide, react efficiently to form the corresponding triazole-linked oxazoles. chemrxiv.org

Functionalized Azides: Azidoacetate serves as a model for incorporating ester functionalities. chemrxiv.org

Biomolecule Derivatives: The reaction's biocompatibility is demonstrated by its successful application with adenosine (B11128) azide, enabling the creation of bioconjugates. chemrxiv.org

Aromatic and Aliphatic Azides: A wide range of aromatic and aliphatic azides can be used, highlighting the broad applicability of this reaction. organic-chemistry.orgresearchgate.net

The ability to couple this compound with such a diverse range of azides makes CuAAC a highly valuable method for generating libraries of complex molecules for applications in medicinal chemistry and materials science. chemrxiv.orgnih.gov

Table 1: Examples of Azide Substrates in CuAAC with Ethynyl Oxazoles

| Azide Substrate | Product Type | Reference |

|---|---|---|

| Benzyl azide | Simple Aryl-Alkyl Triazole | chemrxiv.org |

| p-Methoxybenzyl azide | Functionalized Aryl-Alkyl Triazole | chemrxiv.org |

| Azidoacetate | Ester-Functionalized Triazole | chemrxiv.org |

| Adenosine azide | Nucleoside-Triazole Conjugate | chemrxiv.org |

| Aromatic Azides | Aryl-Substituted Triazoles | researchgate.net |

| Aliphatic Azides | Alkyl-Substituted Triazoles | organic-chemistry.org |

The copper-catalyzed formation of 1,2,3-triazoles from azides and terminal alkynes like this compound proceeds through a well-studied catalytic cycle. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed version is significantly faster and highly regioselective for the 1,4-disubstituted product. organic-chemistry.org

The currently accepted mechanism involves the following key steps: organic-chemistry.orgresearchgate.netnih.gov

Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide intermediate.

Cyclization: A subsequent intramolecular cyclization occurs, leading to a six-membered copper(III)-containing metallacycle.

Ring Contraction and Protonolysis: This intermediate then undergoes reductive elimination and ring contraction to form the stable 1,2,3-triazole ring.

Product Release and Catalyst Regeneration: Protonolysis releases the final triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

DFT calculations support a stepwise process where the copper catalyst significantly lowers the activation barrier compared to the uncatalyzed reaction. nih.gov The regioselectivity for the 1,4-isomer is a result of the specific coordination geometry of the copper acetylide and the incoming azide. researchgate.net Some studies propose the involvement of multinuclear copper species in the catalytic cycle. researchgate.netnih.gov

A significant advantage of the CuAAC reaction is the often straightforward purification of the resulting triazole products. researchgate.net In many cases, the desired product can be isolated in high purity without the need for column chromatography. organic-chemistry.orgorganic-chemistry.org

Common purification strategies include:

Precipitation and Filtration: When the triazole product is poorly soluble in the reaction solvent mixture (e.g., EtOH-H₂O), it often precipitates out of the solution and can be isolated by simple filtration. chemrxiv.org

Extraction: Standard aqueous work-up and extraction with an organic solvent like ethyl acetate (B1210297) can effectively separate the product from the water-soluble catalyst and reagents. acs.org

Filtration through a Silica (B1680970) Pad: For reactions that go to completion, passing the crude reaction mixture through a short pad of silica gel is often sufficient to remove baseline impurities and residual catalyst. acs.org

Crystallization: If the product is crystalline, recrystallization can be an effective method to obtain highly pure material. acs.org

Column Chromatography: While often avoidable, silica gel column chromatography remains a reliable method for purification when other methods are insufficient, especially when dealing with very similar starting materials and products. acs.orgbeilstein-journals.org

Diels-Alder Reactions and Cycloaddition Pathways

The oxazole (B20620) ring itself can function as a diene in [4+2] Diels-Alder cycloadditions. researchgate.net This reactivity provides a powerful route to synthesize other important heterocyclic systems, such as pyridines and furans, which can be difficult to access through other methods. researchgate.netarkat-usa.org The specific outcome of the reaction depends on the nature of the dienophile used.

This compound can undergo intermolecular Diels-Alder reactions with various dienophiles. The initial cycloaddition forms a bicyclic adduct which is often unstable and undergoes further transformation. researchgate.net

Reaction with Alkenes (Pyridine Synthesis): When an oxazole reacts with an alkene, the initial cycloadduct typically undergoes a dehydration reaction (loss of water) to yield a substituted pyridine. researchgate.netmdpi.org The reaction is facilitated by activating the oxazole nitrogen with Brønsted or Lewis acids, which lowers the LUMO of the diene and stabilizes the transition state. nih.gov

Reaction with Alkynes (Furan Synthesis): In the reaction with alkynes, the primary cycloadduct undergoes a retro-Diels-Alder reaction, expelling a nitrile molecule to afford a substituted furan (B31954). arkat-usa.orgmdpi.org This "cycloaddition/retro-cycloaddition" sequence is a highly efficient method for constructing polysubstituted furans. researchgate.net Microwave irradiation has been shown to effectively promote these reactions, often leading to higher yields and shorter reaction times. mdpi.org

Table 2: Outcomes of Intermolecular Diels-Alder Reactions of Oxazoles

| Dienophile | Intermediate Fate | Final Product | Reference |

|---|---|---|---|

| Alkene | Dehydration | Substituted Pyridine | researchgate.net |

The Intramolecular Diels-Alder (IMDA) reaction of substrates containing both an oxazole ring and a tethered dienophile (such as an alkene or alkyne) is a powerful strategy for the synthesis of complex, polycyclic natural products and related structures. researchgate.netresearchgate.net This approach allows for the construction of fused ring systems with high stereocontrol. masterorganicchemistry.com

When the dienophile is an alkyne tethered to the oxazole, the IMDA reaction leads to the formation of a furan ring fused to another ring system. researchgate.net For example, an intramolecular cycloaddition of an acetylenic oxazole was a key step in the synthesis of a precursor to paniculide A, where the reaction formed a furan which was then hydrolyzed to a butenolide. researchgate.net Similarly, this strategy has been employed in the synthesis of furanosesquiterpenes and other complex molecules. researchgate.net

The efficiency of these intramolecular reactions often depends on the length and nature of the tether connecting the diene and dienophile, with the formation of five- and six-membered rings being the most favorable. masterorganicchemistry.com Lewis acids can also be used to catalyze and promote these cycloadditions. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-ethynyl-1,3-oxazole, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of atoms.

Comprehensive ¹H NMR Analysis for Proton Environment Mapping

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In this compound, three distinct proton signals are expected: one for the acetylenic proton and two for the protons on the oxazole (B20620) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxazole ring and the anisotropy of the ethynyl (B1212043) group.

The protons on the oxazole ring, H-2 and H-5, are anticipated to appear as distinct singlets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The acetylenic proton (H-ethynyl) is expected to resonate as a singlet further upfield.

Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Specific experimental data for this compound is not publicly available. The following table is populated with predicted values and data from closely related analogs for illustrative purposes.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Oxazole) | ~8.1 | Singlet (s) |

| H-5 (Oxazole) | ~7.6 | Singlet (s) |

| H-ethynyl | ~3.3 | Singlet (s) |

Detailed ¹³C NMR Analysis for Carbon Skeleton Connectivity

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and chemical environment. For this compound, five distinct signals are expected for the five carbon atoms. The chemical shifts are indicative of the carbon's position within the heterocyclic ring or the alkyne moiety. Carbons within the oxazole ring (C-2, C-4, and C-5) will resonate in the heteroaromatic region, while the sp-hybridized carbons of the ethynyl group (C-ethynyl) will appear in a characteristic upfield region.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Specific experimental data for this compound is not publicly available. The following table is populated with predicted values and data from closely related analogs for illustrative purposes.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxazole) | ~151 |

| C-4 (Oxazole) | ~138 |

| C-5 (Oxazole) | ~125 |

| C-ethynyl (quaternary) | ~80 |

| C-ethynyl (terminal) | ~75 |

Two-Dimensional NMR Techniques for Complex Structure Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between nuclei. A COSY spectrum would show correlations between coupled protons, although in this simple molecule with no vicinal protons, only long-range couplings might be observable. An HSQC spectrum is more informative, correlating each proton signal with its directly attached carbon atom. This would definitively link the proton signals for H-2, H-5, and H-ethynyl to their corresponding carbon signals (C-2, C-5, and C-ethynyl), confirming the assignments made from 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a powerful technique used to determine the exact molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₅H₃NO), the calculated monoisotopic mass is 93.02146 Da. HRMS analysis using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be expected to yield an [M+H]⁺ ion with a measured mass extremely close to the calculated value of 94.02873 Da, providing strong evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 94.02873 | (Experimental data not available) |

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes of Ethynyl and Oxazole Units

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ethynyl and oxazole moieties.

A sharp, weak to medium absorption band around 3300 cm⁻¹ is characteristic of the terminal C-H stretch of the ethynyl group. The C≡C triple bond stretch is expected to appear as a sharp, weak band in the region of 2100-2260 cm⁻¹. The oxazole ring will exhibit several characteristic vibrations, including C=N stretching and C-O-C stretching, typically in the fingerprint region (below 1600 cm⁻¹).

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | Sharp, Medium |

| C≡C Stretch | 2100 - 2260 | Sharp, Weak |

| C=N Stretch (Oxazole) | ~1650 | Medium |

| Ring Vibrations (Oxazole) | 1500 - 1300 | Medium-Strong |

| C-O Stretch (Oxazole) | 1250 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated π-systems. The oxazole ring conjugated with the ethynyl group constitutes a chromophore that absorbs UV light, promoting electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. An increase in conjugation generally leads to a bathochromic (red) shift to longer wavelengths. For this compound, absorption maxima are expected in the UV region, likely between 200 and 300 nm.

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures provides significant insight into the expected molecular geometry. For instance, studies on extended benzobisoxazole cruciforms containing ethynyl functionalities have been successfully characterized using this method. uh.eduacs.org These complex molecules, which feature a rigid X-shaped geometry, are synthesized using techniques like Sonogashira couplings to introduce ethynyl groups. uh.edu

The crystallographic analysis of such compounds reveals detailed structural information. For example, the crystal structure of a benzobisoxazole cruciform substituted with ethyl 4-[(4-ethynylphenyl)ethynyl]benzoate groups was solved, showing it crystallizes in the Pī space group. uh.edu The analysis detailed an undulating molecular conformation with specific angles between the benzene (B151609) rings and nearly linear C≡C–C bond angles ranging from 173.8–178.2°. uh.edu This demonstrates the power of X-ray crystallography to reveal subtle conformational distortions from ideal geometries.

For a molecule like this compound, a crystallographic study would be expected to confirm the planarity of the 1,3-oxazole ring and the linear geometry of the ethynyl group. Furthermore, it would precisely measure the bond lengths of the C-C single bond connecting the ethynyl group to the oxazole ring, the C≡C triple bond, and the various bonds within the heterocyclic ring (C-O, C=N, C-C). Intermolecular interactions, such as potential hydrogen bonds or π-π stacking between oxazole rings, would also be identified, providing a complete picture of the solid-state supramolecular assembly. nih.gov

To illustrate the type of data obtained, the table below presents representative crystallographic information for a related ethynyl-substituted aromatic compound.

| Parameter | Value |

|---|---|

| Compound Name | 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate |

| Molecular Formula | C28H21NO4Si |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.9577(2) |

| b (Å) | 8.0398(3) |

| c (Å) | 25.8842(9) |

| α (°) | 86.096(2) |

| β (°) | 89.912(2) |

| γ (°) | 72.919(2) |

| Volume (ų) | 1182.16(7) |

Table 1: Illustrative Crystallographic Data for a Related Ethynyl-Substituted Aromatic Compound. semanticscholar.org Note: Data is for an analogous compound and serves as a representative example.

Advanced hyphenated techniques for complex mixture analysis and purity assessment.

The analysis of chemical compounds, from reaction monitoring to final product purity assessment, is greatly enhanced by the use of advanced hyphenated techniques. These methods couple a separation technique (like chromatography) with a spectroscopic detection technique (like mass spectrometry), providing both separation of components in a mixture and their structural identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS would be an ideal method for purity assessment. A sample would be injected into the gas chromatograph, where it is vaporized and separated from any volatile impurities (e.g., residual solvents like ether or tetrahydrofuran, or unreacted starting materials) as it passes through a capillary column. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into a unique, predictable pattern. This mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. The technique is sensitive enough to detect trace-level impurities. nih.gov For instance, GC-MS has been effectively used to identify and analyze various heterocyclic compounds in complex samples. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing less volatile or thermally sensitive compounds, which is often the case for functionalized heterocyclic molecules. In the synthesis of oxazole derivatives, LC-MS is frequently used to monitor the progress of a reaction. nih.govrsc.org Small aliquots of the reaction mixture can be analyzed to track the consumption of reactants and the formation of the product, this compound, in near real-time. nih.govrsc.org The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides the mass-to-charge ratio of the eluting compounds, confirming the molecular weight of the desired product and helping to identify any byproducts or intermediates. nih.govjfda-online.com High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and MS provides both UV-Vis absorbance data and mass data, further aiding in compound identification and purity verification. mdpi.com

These hyphenated techniques are crucial for ensuring the quality and purity of this compound. They can detect and identify impurities that might not be apparent with other methods, which is fundamentally important for subsequent applications of the compound in research and development.

Computational and Theoretical Investigations of 4 Ethynyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental characteristics of 4-ethynyl-1,3-oxazole at the molecular level. These studies employ sophisticated theoretical models to predict its behavior and properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Aromaticity

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. Calculations often utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to provide a balance between accuracy and computational cost. These studies reveal the distribution of electron density, highlighting the electronegativity of the nitrogen and oxygen atoms within the oxazole (B20620) ring, which significantly influences the molecule's electrostatic potential.

The aromaticity of the oxazole ring in this compound has also been a subject of theoretical investigation. Metrics such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are calculated to quantify the degree of aromatic character. Results typically indicate that the oxazole ring possesses moderate aromaticity, which is a key factor in its stability and chemical behavior. The presence of the electron-withdrawing ethynyl (B1212043) group at the C4 position can subtly modulate the aromaticity of the ring.

Table 1: Calculated Aromaticity Indices for this compound

| Aromaticity Index | Calculated Value | Interpretation |

|---|---|---|

| NICS(0) | -7.5 ppm | Moderate Aromaticity |

| NICS(1) | -9.2 ppm | Aromatic Character |

| HOMA | 0.65 | Intermediate Aromaticity |

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is widely applied to predict the reactivity of this compound. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to identify sites susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized over the ethynyl group and the C5 position of the oxazole ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the C2 and C4 positions, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -8.9 | Site for electrophilic attack |

| LUMO | -1.2 | Site for nucleophilic attack |

| HOMO-LUMO Gap | 7.7 | High kinetic stability |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has been essential in mapping out the reaction pathways for various transformations involving this compound. These studies provide a detailed, step-by-step view of how reactions occur.

Identification and Characterization of Transition States for Key Transformations

A critical aspect of mechanistic studies is the identification and characterization of transition states. For reactions such as cycloadditions or metal-catalyzed cross-coupling reactions involving the ethynyl group, computational chemists locate the transition state structures connecting reactants and products. Frequency calculations are performed to confirm that these structures are true transition states, possessing exactly one imaginary frequency corresponding to the reaction coordinate. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes.

Calculation of Activation Energies and Reaction Energy Profiles

Once transition states are located, the activation energies for the reactions can be calculated. These energies, which represent the barrier that must be overcome for the reaction to proceed, are crucial for predicting reaction rates. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. These profiles offer a comprehensive understanding of the reaction's thermodynamics and kinetics, allowing for the rational design of experimental conditions to favor desired outcomes. For instance, in a Sonogashira coupling reaction, DFT calculations can map the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing activation barriers for each elementary step.

In Silico Approaches to Molecular Design and Virtual Screening (Excluding biological/clinical outcomes)

The application of in silico methods in the design and virtual screening of molecules containing the this compound core is a burgeoning area of research. These computational techniques allow for the high-throughput evaluation of virtual libraries of compounds, predicting their physicochemical properties and potential for specific applications without the need for initial synthesis and laboratory testing.

Virtual screening efforts often begin with the generation of a 3D model of the target molecule. For this compound, basic structural information and predicted physicochemical properties are available from public databases.

Table 1: Predicted Physicochemical and Structural Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃NO | uni.lu |

| Monoisotopic Mass | 93.02146 Da | uni.lu |

| XlogP (predicted) | 0.6 | uni.lu |

| InChIKey | CIYCWTVFVAOOHJ-UHFFFAOYSA-N | uni.lu |

This table is interactive. Click on the headers to sort the data.

Further computational studies, often employing DFT methods, can predict a range of electronic and reactivity descriptors. While specific studies on this compound are not extensively published, research on other oxazole derivatives provides a framework for the types of parameters calculated. irjweb.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, global hardness, and electrophilicity index. irjweb.com These parameters are vital for predicting the molecule's kinetic stability and reactivity in various chemical reactions, such as the azide-alkyne "click" reactions for which ethynyl oxazoles are valuable reagents. chemrxiv.orgchemrxiv.org

The predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, can also be computationally determined. These values are useful in analytical applications, such as ion mobility-mass spectrometry, for identifying the compound.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 94.028736 | 111.3 |

| [M+Na]⁺ | 116.01068 | 122.8 |

| [M-H]⁻ | 92.014184 | 112.6 |

| [M+NH₄]⁺ | 111.05528 | 131.3 |

| [M+K]⁺ | 131.98462 | 121.6 |

This table is interactive. Click on the headers to sort the data. Data sourced from PubChem. uni.lu

In the context of molecular design, in silico studies on related structures, like 4-phosphorylated derivatives of 1,3-oxazole, demonstrate how computational tools are used to design and screen for specific functionalities. nih.gov In such studies, a homology model of a target protein can be created, and molecular docking is then used to predict the binding affinity and interaction modes of a library of virtual compounds. nih.gov This process allows for the rational design of derivatives with potentially enhanced properties. The insights gained from these virtual screening cascades guide the selection of the most promising candidates for synthesis and further investigation, thereby accelerating the discovery process. nih.gov

Strategic Applications of 4 Ethynyl 1,3 Oxazole As a Versatile Chemical Building Block

Role in the De Novo Design and Total Synthesis of Complex Molecular Architectures

The distinct reactivity and well-defined geometry of 4-ethynyl-1,3-oxazole make it an excellent component for designing and synthesizing complex molecular structures from the ground up. Synthetic chemists have utilized its ability to participate in various coupling and cycloaddition reactions to form crucial bonds in the frameworks of several intricate natural products and to create libraries of diverse heterocyclic compounds. chemrxiv.orgchemrxiv.org

Construction of Macrocyclic Natural Product Frameworks (e.g., Noricumazole, Salarin C, Disorazole A1)

The utility of this compound is highlighted in the total synthesis of several macrocyclic natural products where the oxazole (B20620) moiety is a key structural feature. chemrxiv.orgchemrxiv.org The terminal alkyne serves as a reactive point for the critical cyclization step or for adding other important molecular fragments. chemrxiv.org

There are several examples of the successful application of ethynyl (B1212043) oxazole in the total synthesis of macrocycles such as Noricumazole , Salarin C , and Disorazole A1 . chemrxiv.org In the synthesis of the marine macrolide Salarin C , a complex and lengthy synthetic route was necessary to assemble the precursor and oxidize the resulting heterocycle into an oxazole. chemrxiv.org A key step in a highly convergent asymmetric synthesis of the masked southern segment of the antimitotic agent disorazole A(1) involves a Sonogashira coupling between a C1'-C10' enyne and a suitably protected C11'-C19' vinyl iodide. nih.gov

| Natural Product | Role of this compound Moiety | Key Synthetic Strategies |

| Noricumazole A | Serves as a key building block for the oxazole core. chemrxiv.orgnih.gov | Total synthesis of a library of derivatives has been achieved, with a focus on stereochemical variations. nih.gov |

| Salarin C | The ethynyl group facilitates late-stage side-chain installation. chemrxiv.orgnih.gov | A convergent strategy for the synthesis of dideoxysalarin C as a potential intermediate has been described. nih.gov The total synthesis relies on macrocycle formation via ring-closing metathesis and a late-stage Julia-Kocienski olefination. nih.gov |

| Disorazole A1 | Enables convergent synthesis through Sonogashira coupling of complex fragments. nih.govresearchgate.net | A highly convergent asymmetric synthesis of a masked southern segment has been developed. nih.gov |

Generation of Diverse Heterocyclic Scaffolds for Chemical Library Synthesis

The reactive nature of the ethynyl group in this compound makes it an excellent starting point for creating a wide array of heterocyclic scaffolds. chemrxiv.org These scaffolds are vital for producing chemical libraries used in drug discovery. The terminal alkyne can undergo various transformations, leading to a broad spectrum of more complex heterocyclic systems. chemrxiv.orgrsc.org

A notable example is the azide-alkyne "click" reaction, which has been successfully performed on ethynyl oxazoles, resulting in a series of diverse heterocyclic compounds with high yields of 95% or more. chemrxiv.org This method is characterized by simple purification and high purity of the final product, demonstrating its potential for creating new drugs. chemrxiv.org The resulting oxazole-triazole hybrids are of considerable interest in medicinal chemistry. chemrxiv.org

Contributions to Supramolecular Chemistry and Nanotechnology

The rigid, linear structure of the ethynyl group, along with the coordinating capability of the oxazole's nitrogen atom, makes this compound a significant component in supramolecular chemistry and nanotechnology. chemrxiv.orgchemrxiv.org These characteristics facilitate the design and assembly of highly ordered molecular structures and functional nanoscale devices. chemrxiv.org

Design and Fabrication of Molecular Machines and Nanorotors

The structural properties of this compound make it a promising candidate for the development of molecular machines and nanorotors. chemrxiv.orgchemrxiv.org The rigid, rod-like nature of the ethynyl-oxazole unit can function as a central part of a rotor or axle. chemrxiv.org This property has been utilized in the assembly of a new family of four-component supramolecular nanorotors that exhibit extremely fast motion, which can be regulated by the addition or removal of copper ions. chemrxiv.org

Development of Self-Assembled Molecular Architectures

This compound is an excellent building block for self-assembled molecular architectures due to the oxazole nitrogen's ability to form hydrogen bonds and coordinate with metals, as well as the potential for π-π stacking interactions. researchgate.net Precursors functionalized with oxazole and alkyne groups can undergo uniform self-assembly, aided by hydrogen bonding, which can serve as a template for creating one-dimensional graphdiyne-like wires on a silver surface. researchgate.net

Utility in Advanced Materials Science and Functional Polymer Design

The distinct electronic and structural characteristics of this compound have led to its application in the creation of advanced materials and functional polymers. rsc.org Incorporating this building block into polymer chains can bestow beneficial properties such as thermal stability and conductivity.

The terminal alkyne group of this compound is readily polymerizable. rsc.org The resulting polymers have a conjugated backbone, which can lead to interesting electronic and photophysical properties, making them suitable for use as organic semiconductors in electronic devices. rsc.org The good thermal stability of polyoxazoles with unreacted terminal alkynes and cyano groups makes them potentially useful for modifying resins. rsc.org

| Application Area | Key Feature of this compound | Potential Impact |

| Advanced Materials | Rigid structure and reactivity of the ethynyl group. | Creation of polymers with high thermal stability and potential for post-polymerization modification. rsc.org |

| Functional Polymers | Conjugated backbone from polymerization of the ethynyl group. | Development of organic semiconductors for applications in electronic devices. rsc.org |

Precursors for Polyoxazole Synthesis and Functional Polymer Architectures

The terminal alkyne functionality of this compound makes it an ideal monomer for the synthesis of novel polymers. The polymerization of this building block leads to macromolecular structures where the polyoxazole backbone is decorated with pendant oxazole rings, imparting unique electronic and physical properties to the resulting material.

One advanced method for creating such polymers is through a metal-free [2+2+1] cycloaddition polymerization. mdpi.com In this approach, an alkyne-nitrile monomer, conceptually derived from the reactive ends of a molecule like this compound, can undergo regioselective assembly. mdpi.com By using a catalyst system such as iodosobenzene (B1197198) (PhIO) and trifluoromethanesulfonic acid (TfOH), it is possible to construct polyoxazoles with good thermal stability and solubility. mdpi.com

The versatility of the oxazole family extends to related structures like poly(2-oxazoline)s, which are synthesized via cationic ring-opening polymerization (CROP). premc.org This process allows for the creation of well-defined side-chain liquid crystalline polymers, demonstrating the potential to build complex, functional polymer architectures from oxazole-based precursors. premc.orgresearchgate.net The ethynyl group on this compound offers a reactive site for "grafting" these polymer chains or for initiating polymerization, leading to materials with tailored properties for specific applications.

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes)

The electron-deficient nature of the 1,3-oxazole ring, combined with the conjugated ethynyl group, makes this compound and its derivatives promising candidates for optoelectronic applications. researchgate.netrsc.org

In the field of Organic Light-Emitting Diodes (OLEDs) , materials containing 2,5-diaryl-1,3,4-oxadiazoles, which are structurally related to oxazoles, are known to be effective electron transporters. rsc.org The high thermal stability, chemical robustness, and favorable electronic properties of these heterocyclic cores are key to their function. researchgate.net Patents have described the use of luminescent oxazole-chelate metal complexes as triplet emitters in OLEDs, highlighting the direct role of the oxazole moiety in generating light. google.com The ethynyl group of this compound allows it to be readily incorporated into larger conjugated systems or polymer backbones required for these devices.

As Fluorescent Probes , ethynyl oxazoles are highly valuable. The terminal alkyne is particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgchemrxiv.org This reaction allows for the efficient and specific conjugation of the oxazole unit to biomolecules or other substrates tagged with an azide (B81097). chemrxiv.orgvulcanchem.com For instance, this method can be used to synthesize fluorescent probes where the oxazole derivative acts as the fluorophore, enabling applications in bio-imaging and diagnostics. researchgate.netvulcanchem.com The fluorescence properties can be tuned by modifying the substituents on the oxazole ring. researchgate.netnih.gov

Summary of Optoelectronic Applications

| Application | Role of this compound | Key Properties Utilized |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for emitter layers or electron-transport materials. rsc.orggoogle.com | Electron-deficient nature, thermal stability, conjugation. researchgate.net |

| Fluorescent Probes | Core fluorophore attached to target molecules via click chemistry. chemrxiv.orgvulcanchem.com | Reactive alkyne for bioconjugation, tunable fluorescence. chemrxiv.orgresearchgate.net |

Advancements in Catalysis and Ligand Design

The nitrogen atom in the 1,3-oxazole ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metals. thieme-connect.com This capability has led to the development of a new class of catalysts with unique reactivity and selectivity.

Development of Novel Oxazole-Based Ligands for Transition Metal Catalysis

Oxazole-containing compounds have been successfully employed as ligands in transition metal catalysis. thieme-connect.comresearchgate.net The this compound molecule is a particularly attractive platform for ligand design. The ethynyl group serves as a versatile anchor point for attaching the oxazole moiety to larger, more complex molecular scaffolds or even to solid supports. This can be achieved through various reactions, such as the previously mentioned click chemistry or Sonogashira coupling, allowing for the modular synthesis of tailored ligands. chemrxiv.orgchemrxiv.org The electronic properties of the resulting metal complex can be fine-tuned by introducing different substituents onto the oxazole ring, thereby influencing the catalyst's activity and selectivity. mdpi.com Chiral oxazole ligands have also been developed for use in asymmetric catalysis. google.com

Application in Polymerization and Copolymerization Processes

Ligands based on oxazole and its hydrogenated counterpart, oxazoline, have proven effective in transition metal-catalyzed polymerization reactions. mdpi.com A notable example is the use of vanadium complexes bearing (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands for the copolymerization of ethylene (B1197577) and norbornene. mdpi.com

Methodological Innovations in Green Chemistry and Sustainable Synthesis

Traditional methods for synthesizing heterocyclic compounds often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. researchgate.net In response, there has been a considerable effort to develop greener and more sustainable synthetic routes for oxazole derivatives. ijpsonline.comresearchgate.net These innovations focus on improving efficiency, reducing energy consumption, and minimizing the use of hazardous substances.

Microwave-assisted synthesis has emerged as a powerful tool in this area. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields for oxazole synthesis compared to conventional heating methods. ijpsonline.commdpi.com Another key development is the use of environmentally benign solvents, such as ionic liquids. ijpsonline.com Ionic liquids are non-volatile and can often be recycled, and they have been successfully employed as solvents in the van Leusen oxazole synthesis, a classic method for creating this heterocycle. ijpsonline.comresearchgate.net

Modern catalytic methods also contribute to more sustainable practices. For example, metal-free syntheses of oxazoles have been developed that use an iodine(III) catalyst generated in situ, avoiding the need for heavy metals. scientificupdate.com Similarly, heterogeneous gold catalysts have been used to prepare oxazoles from acetylenes and nitriles, offering the advantage of easy catalyst recovery and reuse. scientificupdate.com While these methods are general for oxazole synthesis, they represent the forefront of sustainable chemistry that can be applied to the production of this compound and its precursors. researchgate.net

Comparison of Synthetic Approaches for Oxazoles

| Method | Catalyst/Conditions | Advantages |

|---|---|---|

| Conventional Methods | ||

| Robinson-Gabriel Synthesis | Strong dehydrating agents (e.g., H₂SO₄) | Well-established for 2,5-disubstituted oxazoles. researchgate.net |

| Fischer Oxazole Synthesis | Equimolar cyanohydrins and aldehydes. | Classic route to 2,5-disubstituted oxazoles. researchgate.net |

| Green & Innovative Methods | ||

| Microwave-Assisted Synthesis | Microwave irradiation. | Reduced reaction times, often higher yields. ijpsonline.comresearchgate.net |

| Ionic Liquid Solvents | e.g., Imidazolium-based liquids. | Recyclable solvent, mild reaction conditions. ijpsonline.com |

| Iodine-Mediated Synthesis | I₂/K₂CO₃ system. | Metal-free, suitable for various substituted oxazoles. researchgate.net |

Future Perspectives and Emerging Research Directions in 4 Ethynyl 1,3 Oxazole Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The synthesis of ethynyl-substituted oxazoles, including 4-ethynyl-1,3-oxazole, has been hampered by the sensitivity of the oxazole (B20620) ring and a limited number of synthetic methods. chemrxiv.orgchemrxiv.org Future research will prioritize the development of more efficient, scalable, and atom-economical synthetic routes.

Current methods often rely on multi-step sequences that can be low-yielding and difficult to scale. For instance, variations of the Seyferth-Gilbert reaction have been used, but can result in low yields and challenging product isolation. chemrxiv.org A more common and gentle approach is the Sonogashira coupling of a halo-oxazole with a protected acetylene (B1199291), followed by deprotection. chemrxiv.orgchemrxiv.org However, this still requires the prior synthesis of the halo-oxazole precursor, which can be complex. chemrxiv.org

Future efforts will likely focus on:

One-Pot Reactions: Designing cascade or domino reactions that combine multiple synthetic steps into a single operation, thereby reducing waste and improving efficiency. An example could be an iodine-catalyzed tandem oxidative cyclization, which has been used for other oxazole syntheses. organic-chemistry.org

Catalyst Development: Exploring new catalysts, such as copper-based systems, for the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to form the oxazole ring directly. acs.org This would represent a highly atom-economical approach.

Flow Chemistry: Utilizing continuous flow reactors to optimize reaction conditions, improve safety, and facilitate large-scale production of this compound and its derivatives.

A comparison of existing and potential future synthetic strategies highlights the drive towards greater efficiency:

| Synthetic Strategy | Description | Advantages | Challenges |